3-[(2-Hydroxyethyl)(methyl)amino]benzoicacid
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Overview
Description
3-[(2-Hydroxyethyl)(methyl)amino]benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a hydroxyethyl and methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Hydroxyethyl)(methyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 3-aminobenzoic acid attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-[(2-Hydroxyethyl)(methyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of 3-[(2-carboxyethyl)(methyl)amino]benzoic acid.
Reduction: Formation of 3-[(2-hydroxyethyl)(methyl)amino]benzoic acid with an amino group.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
3-[(2-Hydroxyethyl)(methyl)amino]benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Hydroxyethyl)(methyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and methylamino groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.
Comparison with Similar Compounds
3-Aminobenzoic acid: Similar structure but lacks the hydroxyethyl and methylamino groups.
4-Aminobenzoic acid: Similar structure with the amino group in the para position.
Anthranilic acid: Contains an amino group ortho to the carboxylic acid.
Uniqueness: 3-[(2-Hydroxyethyl)(methyl)amino]benzoic acid is unique due to the presence of both hydroxyethyl and methylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific functional group interactions.
Properties
Molecular Formula |
C10H13NO3 |
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Molecular Weight |
195.21 g/mol |
IUPAC Name |
3-[2-hydroxyethyl(methyl)amino]benzoic acid |
InChI |
InChI=1S/C10H13NO3/c1-11(5-6-12)9-4-2-3-8(7-9)10(13)14/h2-4,7,12H,5-6H2,1H3,(H,13,14) |
InChI Key |
LXEGPLPDELHMGS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
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